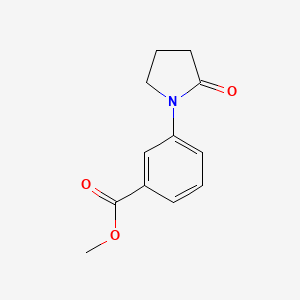

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

Description

Significance of Pyrrolidinone Scaffolds in Organic Synthesis and Chemical Biology

The pyrrolidinone scaffold is a five-membered nitrogen-containing heterocycle that is of considerable interest in organic chemistry and drug discovery. researchgate.net Its prevalence in numerous natural products, pharmaceuticals, and biologically active compounds underscores its importance. The structural rigidity and stereochemical complexity that can be introduced into the pyrrolidinone ring allow it to serve as a versatile scaffold for exploring three-dimensional chemical space, a key aspect in the design of novel therapeutics. google.com

In the field of chemical biology, pyrrolidinone derivatives are recognized as "privileged pharmacophores," meaning they are molecular frameworks that can bind to multiple biological targets. This versatility has led to their incorporation into compounds with a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anticonvulsant properties. The non-planar, sp³-hybridized nature of the saturated pyrrolidinone ring is a significant advantage in drug design compared to flat, aromatic systems, as it allows for more specific and complex interactions with biological macromolecules. google.com

From a synthetic perspective, numerous methods have been developed for the construction and functionalization of the pyrrolidinone core. researchgate.net This robust body of synthetic methodology provides chemists with the tools to create diverse libraries of pyrrolidinone-containing molecules for biological screening and the development of new chemical entities.

Overview of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate within the Class of Benzoate (B1203000) Derivatives

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a specific molecule that belongs to the broader class of benzoate derivatives. Benzoate esters, including simple structures like methyl benzoate, are important intermediates in the production of dyes, perfumes, agrochemicals, and pharmaceuticals. researchgate.net They are valued for their roles as solvents, precursors, and flavoring agents. chemicalbook.comwikipedia.orgatamanchemicals.com

The structure of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate features a central benzene (B151609) ring. Attached to this ring are a methyl ester group (-COOCH₃) and, at the meta (3-position), a 2-oxopyrrolidin-1-yl group. This arrangement combines the chemical properties of an aromatic ester with the structural and potentially biological characteristics of the pyrrolidinone ring system. While research on this specific compound is not extensively detailed in public literature, its structure suggests it serves as a functionalized building block in organic synthesis, potentially for the creation of more complex molecules with targeted applications in medicinal or materials research.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 329205-78-9 | chemscene.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₃NO₃ | chemscene.com |

| Molecular Weight | 219.24 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.61 Ų | chemscene.com |

| LogP | 1.6 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Historical Context and Evolution of Research on Pyrrolidinone Analogues

The study of pyrrolidinone-containing molecules has a rich history, beginning with their identification in natural products. The pyrrolidine (B122466) ring, the parent structure of pyrrolidinone, is found in well-known alkaloids such as nicotine (B1678760). A primary metabolite of nicotine is cotinine, which possesses the 2-pyrrolidinone (B116388) core structure. This natural occurrence established an early interest in the biological activity of this heterocyclic system.

In the mid-20th century, synthetic chemistry efforts led to the development of pharmaceuticals incorporating the pyrrolidinone scaffold. One notable example is Ethosuximide, an anticonvulsant medication used to treat absence seizures. The development of such drugs demonstrated that the pyrrolidinone ring could serve as a valuable component in synthetic medicinal agents.

A significant milestone in the history of related compounds was the structural elucidation and synthesis of the thyrotropin-releasing hormone (Protirelin) in 1969. Protirelin contains a pyroglutamic acid moiety, which is a derivative of 2-oxopyrrolidine. This discovery, which was recognized with a Nobel Prize, highlighted the critical role of such structures in biological signaling processes.

The latter part of the 20th century saw the emergence of the racetam family of drugs, starting with Piracetam. These compounds, characterized by a central 2-pyrrolidinone nucleus, were investigated for their potential cognitive-enhancing effects and further solidified the status of the pyrrolidinone scaffold as a "privileged" structure in drug design. Modern research continues to build on this history, with chemists continuously developing novel synthetic routes to create diverse and complex pyrrolidinone analogues for a wide range of therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVFAEPZESYNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349890 | |

| Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5279-41-4 | |

| Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 2 Oxopyrrolidin 1 Yl Benzoate and Analogues

Direct Synthetic Routes to Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

The synthesis of the title compound, Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, can be approached through several strategic disconnections. The most logical approaches involve either forming the pyrrolidinone ring on a pre-existing N-aryl benzoate (B1203000) structure or, more commonly, attaching the 2-pyrrolidinone (B116388) moiety to a benzoate precursor. The final step in many of these routes is the esterification of the corresponding carboxylic acid.

Strategies for Pyrrolidinone Ring Formation

The construction of the 2-pyrrolidinone ring is a fundamental aspect of this synthesis. General methods for pyrrolidinone synthesis are well-established in organic chemistry and can be adapted for this specific target. These strategies often involve the cyclization of linear precursors. For instance, the intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives under thermal conditions is a classic approach to forming the lactam ring.

More advanced and versatile methods include:

Reductive amination of γ-keto acids or esters: This involves the reaction of a γ-keto acid or ester with an amine, followed by reduction of the resulting imine and subsequent intramolecular cyclization.

[3+2] Cycloaddition reactions: This powerful method involves the reaction of an azomethine ylide with an appropriate dipolarophile to construct the five-membered ring in a stereocontrolled manner.

Ring contraction of larger heterocycles: Certain piperidine (B6355638) derivatives can undergo ring contraction to form pyrrolidinones under specific oxidative conditions. mit.edu

Cascade reactions: One-pot processes involving multiple steps, such as a Smiles-Truce rearrangement cascade, can provide rapid access to functionalized pyrrolidinones from simple starting materials.

Introduction of the Benzoate Moiety

A crucial step in the synthesis is the formation of the N-aryl bond between the nitrogen atom of the pyrrolidinone ring and the 3-position of the benzoate ring. This is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.

The Ullmann condensation is a copper-catalyzed reaction between an amine (in this case, 2-pyrrolidinone) and an aryl halide (such as methyl 3-bromobenzoate). rdd.edu.iq While effective, this reaction often requires high temperatures and stoichiometric amounts of copper. Modern variations have been developed that use soluble copper catalysts with ligands like diamines, which can proceed under milder conditions. The Goldberg reaction is a related copper-catalyzed N-arylation of amides that provides an alternative route.

The Buchwald-Hartwig amination has emerged as a more versatile and widely used method for C-N bond formation. nih.gov This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann condensation. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction. For the synthesis of N-aryl lactams, various generations of phosphine ligands have been developed to improve yields and functional group tolerance.

A plausible synthetic route would therefore involve the direct coupling of 2-pyrrolidinone with methyl 3-halobenzoate using either Ullmann or Buchwald-Hartwig conditions.

| Reaction Type | Key Reagents | General Conditions |

|---|---|---|

| Ullmann Condensation | 2-Pyrrolidinone, Methyl 3-halobenzoate, Copper catalyst (e.g., CuI), Ligand (optional), Base (e.g., K2CO3) | High temperature, Polar aprotic solvent (e.g., DMF, DMSO) |

| Buchwald-Hartwig Amination | 2-Pyrrolidinone, Methyl 3-halobenzoate, Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu, Cs2CO3) | Inert atmosphere, Anhydrous solvent (e.g., Toluene, Dioxane), Moderate temperature |

Esterification Approaches

In many synthetic strategies, the carboxylate group is introduced as a carboxylic acid, which is then esterified in the final step to yield the methyl benzoate product. The most common method for this transformation is the Fischer esterification . This involves reacting the carboxylic acid precursor, 3-(2-oxopyrrolidin-1-yl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.

| Esterification Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | 3-(2-oxopyrrolidin-1-yl)benzoic acid, Methanol, Strong acid catalyst (e.g., H2SO4) | Reflux |

| Reaction with Diazomethane | 3-(2-oxopyrrolidin-1-yl)benzoic acid, Diazomethane | Ethereal solution, Room temperature |

| Alkylation with Methyl Iodide | Carboxylate salt of 3-(2-oxopyrrolidin-1-yl)benzoic acid, Methyl iodide | Polar aprotic solvent (e.g., DMF) |

Alternative esterification methods include reaction with diazomethane, which is highly efficient but requires the handling of a toxic and explosive reagent, or the alkylation of the corresponding carboxylate salt with a methylating agent like methyl iodide.

Synthesis of Substituted Methyl 3-(2-oxopyrrolidin-1-yl)benzoate Analogues

The synthesis of analogues of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate allows for the exploration of structure-activity relationships in various applications. Substitutions can be introduced on either the benzoate ring or the pyrrolidinone ring.

Aryl and Heteroaryl Substitutions on the Benzoate Ring

Substituents on the benzoate ring are typically introduced by starting with an appropriately substituted benzoic acid or benzoate derivative. For example, a substituted methyl 3-halobenzoate can be used in the aforementioned N-arylation reactions. The nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the aryl halide in the cross-coupling step. A wide variety of substituted benzoic acids are commercially available or can be synthesized through standard aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, followed by oxidation of a methyl or other alkyl group to a carboxylic acid.

Alkyl and Functionalized Substitutions on the Pyrrolidinone Ring

Introducing substituents on the pyrrolidinone ring offers another avenue for creating analogues. This can be achieved in two primary ways: by starting with a substituted 2-pyrrolidinone or by functionalizing the pyrrolidinone ring after the N-arylation step.

A variety of substituted 2-pyrrolidinones can be synthesized through modifications of the general pyrrolidinone formation strategies. For example, using a substituted GABA analogue in a cyclization reaction will result in a correspondingly substituted pyrrolidinone.

Alternatively, the pyrrolidinone ring of N-(3-methoxycarbonylphenyl)-2-pyrrolidinone can be directly functionalized. For instance, the α-position to the carbonyl group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides) to introduce substituents.

| Substitution Position | General Strategy | Example Reagents/Reactions |

|---|---|---|

| Benzoate Ring | Use of a pre-substituted starting material | Substituted methyl 3-halobenzoate in N-arylation |

| Pyrrolidinone Ring (α-position) | Alkylation of the N-aryl pyrrolidinone enolate | LDA followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) |

| Pyrrolidinone Ring (other positions) | Use of a pre-substituted pyrrolidinone | Cyclization of a substituted γ-aminobutyric acid derivative |

Incorporation into Fused Ring Systems

The pyrrolidinone-bearing phenyl ring is a versatile building block for the construction of various fused heterocyclic systems. The methodologies to achieve this often involve multi-step sequences starting from appropriately substituted precursors.

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives incorporating the methyl 3-(2-oxopyrrolidin-1-yl)benzoate moiety typically proceeds through the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. A key precursor for this synthesis is a 1,2-diaminobenzene derivative where one of the amino groups is part of the pyrrolidinone-substituted ring system.

One common approach involves the reaction of an N-(diaminophenyl)-2-pyrrolidinone derivative with an appropriate aldehyde or carboxylic acid. The reaction is often catalyzed by an acid and proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the benzimidazole ring. The specific reaction conditions, such as the choice of catalyst and solvent, can be optimized to maximize the yield of the desired product.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| N-(3,4-diaminophenyl)-2-pyrrolidinone | Benzoic acid | Polyphosphoric acid, heat | 2-Phenyl-1H-benzo[d]imidazol-5-yl)-2-pyrrolidinone | Not specified |

| Methyl 3-(3,4-diaminophenyl)-2-oxopyrrolidine-1-carboxylate | Formic acid | Reflux | Methyl 3-(1H-benzo[d]imidazol-5-yl)-2-oxopyrrolidine-1-carboxylate | Not specified |

Indole (B1671886) Derivatives

The construction of indole rings fused with the methyl 3-(2-oxopyrrolidin-1-yl)benzoate scaffold can be achieved through various palladium-catalyzed cross-coupling reactions. A common strategy is the Larock indole synthesis, which involves the reaction of a 2-haloaniline derivative with an alkyne.

In this context, a key starting material would be a methyl 3-(2-haloanilino)benzoate derivative further functionalized with a pyrrolidinone ring. This precursor can then be subjected to a palladium-catalyzed annulation with a suitable alkyne. The choice of palladium catalyst, ligand, and base is crucial for the efficiency and regioselectivity of the cyclization.

| Precursor | Reagent | Catalyst System | Product | Yield (%) |

| Methyl 3-(2-iodoanilino)benzoate | Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | Methyl 3-(2-phenyl-1H-indol-1-yl)benzoate | Not specified |

| 1-(3-Bromo-4-aminophenyl)pyrrolidin-2-one | 1-Octyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-(2-Hexyl-1H-indol-1-yl)phenyl)pyrrolidin-2-one | Not specified |

Isoindolinone Derivatives

The synthesis of isoindolinone derivatives bearing the methyl 3-(2-oxopyrrolidin-1-yl)benzoate moiety generally starts from a substituted phthalic acid or its anhydride (B1165640). A plausible synthetic route involves the functionalization of a phthalic anhydride derivative with a pyrrolidinone-containing amine.

For instance, a phthalic anhydride bearing a suitable leaving group could be reacted with 3-aminophenylpyrrolidinone. The resulting phthalic acid monoamide can then be cyclized, often under dehydrating conditions, to form the isoindolinone ring. Alternatively, transition metal-catalyzed C-H activation and annulation strategies are emerging as powerful tools for the synthesis of complex isoindolinones.

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 4-Nitrophthalic anhydride | 3-Aminophenylpyrrolidinone | Acetic acid, reflux | 2-(3-(2-Oxopyrrolidin-1-yl)phenyl)-5-nitroisoindoline-1,3-dione | Not specified |

| Methyl 2-formyl-3-bromobenzoate | 3-Aminophenylpyrrolidinone | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Methyl 2-(3-(2-oxopyrrolidin-1-yl)phenyl)-1-oxoisoindoline-4-carboxylate | Not specified |

Triazole Derivatives

The formation of triazole rings attached to the methyl 3-(2-oxopyrrolidin-1-yl)benzoate system can be accomplished through several synthetic strategies, most notably via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne (click chemistry).

A common precursor approach involves the conversion of an amino group on the phenylpyrrolidinone scaffold into an azide. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) or ruthenium(II) catalyst to afford the corresponding 1,2,3-triazole derivative. Another route involves the reaction of a hydrazine (B178648) derivative with a suitable precursor to form a 1,2,4-triazole.

| Precursor | Reagent | Catalyst | Product | Yield (%) |

| Methyl 3-(3-azidophenyl)-2-oxopyrrolidine-1-carboxylate | Phenylacetylene | CuSO₄·5H₂O, Sodium ascorbate | Methyl 3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)-2-oxopyrrolidine-1-carboxylate | Not specified |

| 3-(2-Oxopyrrolidin-1-yl)benzohydrazide | Formamide | Heat | 3-(3-(2-Oxopyrrolidin-1-yl)phenyl)-1H-1,2,4-triazole | Not specified |

Advanced Synthetic Transformations Employed in Pyrrolidinone Chemistry

Modern organic synthesis employs a variety of powerful cross-coupling reactions to construct complex molecular architectures. Among these, the Buchwald-Hartwig amination has proven to be an invaluable tool in the synthesis of pyrrolidinone-containing compounds.

Buchwald–Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction is particularly useful for the synthesis of N-aryl pyrrolidinones.

In the context of synthesizing analogs of methyl 3-(2-oxopyrrolidin-1-yl)benzoate, the Buchwald-Hartwig reaction can be employed to couple 2-pyrrolidinone with a substituted aryl halide, such as methyl 3-bromobenzoate. The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand), and a base (e.g., NaOtBu or Cs₂CO₃). The choice of ligand and reaction conditions is critical to achieve high yields and to tolerate a wide range of functional groups on both coupling partners. This methodology provides a direct and efficient route to the core structure of the target compound.

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) |

| Methyl 3-bromobenzoate | 2-Pyrrolidinone | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Not specified |

| 1-Bromo-3,5-dinitrobenzene | 2-Pyrrolidinone | Pd(OAc)₂, BINAP, NaOtBu | 1-(3,5-Dinitrophenyl)pyrrolidin-2-one | Not specified |

Alkylation Reactions

Alkylation reactions represent a fundamental approach for the synthesis of N-substituted pyrrolidinones. A practical method for the construction of N-aryl-substituted pyrrolidinones involves the successive reductive amination of diketones with anilines. This process, facilitated by iridium-catalyzed transfer hydrogenation, provides the target compounds in good to excellent yields. mdpi.com The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various substitutions on the aniline (B41778) precursor. mdpi.com

A key advantage of this methodology is its operational simplicity and the use of water as a solvent in some cases, highlighting its potential for greener synthetic applications. mdpi.com The reaction mechanism is believed to involve the initial formation of a C=N intermediate through the reaction of the carbonyl compound with the amine, followed by a reduction to form the C-N bond. mdpi.com Mechanistic studies have also pointed to a competitive Paal-Knorr condensation reaction, which can lead to the formation of pyrrole (B145914) byproducts. mdpi.com

Table 1: Iridium-Catalyzed Successive Reductive Amination for the Synthesis of N-Phenyl-Substituted Pyrrolidine (B122466) mdpi.com

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 2,5-Hexanedione | Aniline | [CpIrCl2]2/HCO2H/HCO2Na | H2O | 92 | 71:29 |

| 2 | 2,5-Hexanedione | p-Toluidine | [CpIrCl2]2/HCO2H/HCO2Na | H2O | 85 | 75:25 |

| 3 | 2,5-Hexanedione | p-Anisidine | [Cp*IrCl2]2/HCO2H/HCO2Na | H2O | 88 | 73:27 |

Cyclization Strategies

The formation of the 2-oxopyrrolidine ring is a critical step in the synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate and its analogues. Various cyclization strategies have been developed to construct this γ-lactam core.

One notable approach is the dehydrative cyclization/C-N-coupling sequence. This method allows for the one-pot synthesis of N-aryl γ-lactams through a copper-mediated cascade intramolecular amidation/C-N-coupling process. researchgate.net Another strategy involves a visible-light-mediated cascade radical addition/cyclization sequence, which proceeds at room temperature using an organic dye as a photocatalyst and offers a transition-metal-free alternative. researchgate.net

Radical tandem cyclization reactions catalyzed by N-heterocyclic carbenes (NHCs) also provide a facile and practical route to highly functionalized 2-pyrrolidinones. This transition-metal-free method exhibits a broad substrate scope and high efficiency. rsc.org

Furthermore, biocatalytic approaches using transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines, which can be precursors to the corresponding 2-oxopyrrolidinones. This method involves a transaminase-triggered cyclization of ω-chloroketones, achieving high enantiomeric excesses. nih.govresearchgate.net

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis and have been applied to the formation of γ-lactam structures. The Knoevenagel condensation of aromatic aldehydes with diethyl or methyl malonate serves as an initial step in a multi-step synthesis of β-aryl-γ-lactams. mdpi.com The resulting arylidenemalonates undergo a subsequent Michael addition with nitromethane, followed by reduction of the γ-nitroester and a saponification/decarboxylation sequence to yield the desired β-aryl-γ-lactam. mdpi.com This methodology is effective for aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. mdpi.com

Oxidative Transformations in Synthesis

Oxidative transformations can be employed to construct or modify the pyrrolidinone ring. A selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines offers a method to introduce the carbonyl group, converting pyrrolidines into the corresponding pyrrolidinones with high selectivity and functional group compatibility. organic-chemistry.org Additionally, oxidative ring expansion protocols have been developed to synthesize pyridones from cyclopentenone derivatives. This strategy involves the in situ formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion mediated by a hypervalent iodine reagent and subsequent aromatization. chemrxiv.org While this example leads to a six-membered ring, the principle of oxidative nitrogen insertion could potentially be adapted for the synthesis of lactam analogues.

Asymmetric Synthesis via Chiral Auxiliaries

The enantioselective synthesis of analogues of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate can be achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govresearchgate.net After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied in various reaction types, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netresearchgate.net Pseudoephenamine is an example of a versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol, and the use of chiral auxiliaries can render this reaction asymmetric. mdpi.commdpi.com Chiral α,β-unsaturated carboximides, derived from chiral auxiliaries, can function as practical chiral dienophile synthons. acs.org For instance, N-acyloxazolidinones, developed by Evans, have become a standard for asymmetric C-C bond construction in Diels-Alder reactions. researchgate.net These auxiliaries provide a strong bias for enolate diastereoface selection, leading to high levels of stereoselectivity. researchgate.net Similarly, camphor-derived auxiliaries have been effectively used to control the stereochemistry of Diels-Alder cycloadditions. researchgate.netharvard.edu The choice of Lewis acid catalyst and reaction conditions can significantly influence the diastereoselectivity of the cycloaddition. mdpi.com

Table 2: Asymmetric Diels-Alder Reaction using Chiral N-Acyloxazolidinone Auxiliaries harvard.edu

| Dienophile Auxiliary | Diene | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) |

| (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et2AlCl | -100 | >100:1 |

| (S)-N-Crotonoyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et2AlCl | -100 | 48:1 |

Baylis–Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an activated alkene with an aldehyde catalyzed by a tertiary amine or phosphine, can be rendered asymmetric by using a chiral catalyst. organic-chemistry.orghsc.edu This reaction is valuable for creating multifunctional products. Chiral phosphines, including those derived from aziridines, have been shown to be highly efficient catalysts for the asymmetric MBH reaction, leading to chiral allylic alcohols in high yields and with excellent enantioselectivity. mdpi.com These chiral adducts can serve as versatile intermediates for the synthesis of various chiral molecules, including 3-hydroxypyrrolidin-2-ones, which are analogues of the target compound. researchgate.net The aza-Morita-Baylis-Hillman reaction, using isatin-derived ketimines, has also been established for the synthesis of 3-substituted-3-amino-2-oxindoles containing a chiral quaternary stereocenter with high enantioselectivity. nih.gov

Optimization of Synthetic Routes for Efficiency and Scalability

The drive for more sustainable and cost-effective chemical processes has led to extensive research into optimizing the synthesis of N-aryl-2-pyrrolidones. Key areas of focus include the development of highly active catalytic systems, the selection of environmentally benign and effective solvents and reagents, and the fine-tuning of reaction parameters to maximize yield and purity while minimizing reaction times and energy consumption.

The formation of the C-N bond between the pyrrolidone nitrogen and the aromatic ring is the cornerstone of the synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate and its analogues. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, with copper- and palladium-based systems being the most prominent.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern iterations have seen significant improvements through the use of catalytic amounts of copper salts, often in combination with ligands that enhance the catalyst's activity and stability. nih.gov

The choice of the copper source can influence the reaction, with various oxidation states of copper salts (Cu(I), Cu(II)) and even metallic copper (Cu(0)) being effective. nih.gov The prevailing hypothesis is that Cu(I) is the active catalytic species. nih.gov Ligands play a crucial role in modern Ullmann-type reactions, with diamines, amino acids, and 1,10-phenanthroline (B135089) being particularly effective in facilitating the N-arylation of amides and heterocycles. nih.govbeilstein-journals.org For instance, the use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand for a copper catalyst has been shown to yield satisfactory results under milder conditions and with shorter reaction times. nih.gov

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative for the synthesis of N-aryl compounds. wikipedia.org This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product. wikipedia.org

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. nih.gov The development of sterically hindered and electron-rich biaryl monophosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides. wuxiapptec.com Bidentate phosphine ligands like BINAP and DPPF have also proven effective, particularly for the coupling of primary amines. wikipedia.org

The selection of appropriate solvents and reagents is critical for optimizing the yield, purity, and environmental impact of the synthesis.

Reagent Selection (Bases): A base is typically required in both Ullmann and Buchwald-Hartwig reactions to facilitate the deprotonation of the amine or amide, making it a more potent nucleophile. The choice of base can have a profound impact on the reaction outcome. Strong, non-nucleophilic bases are generally preferred.

In copper-catalyzed systems, inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. nih.gov The selection of the optimal base is often determined empirically, as illustrated in the following table which summarizes the optimization of the N-phenylation of 2-pyrrolidone.

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | KOt-Bu | DMF | 10 |

| 2 | KOH | DMF | 13 |

| 3 | K₂CO₃ | DMF | 85 |

| 4 | Cs₂CO₃ | DMF | 89 |

| 5 | K₃PO₄ | DMF | 95 |

| 6 | K₃PO₄ | Dioxane | 83 |

| 7 | K₃PO₄ | Toluene | 75 |

| 8 | K₃PO₄ | DMSO | 96 |

Data adapted from a study on the copper-catalyzed N-phenylation of 2-pyrrolidone. nih.gov

For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed. wuxiapptec.com However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ can be advantageous. wuxiapptec.com

Precise control over reaction parameters such as temperature and time is essential for achieving optimal results.

Temperature: The reaction temperature can significantly affect the reaction rate and the stability of the catalyst and reactants. While traditional Ullmann reactions often required temperatures exceeding 200°C, modern catalytic systems have enabled these reactions to be carried out at much lower temperatures, typically in the range of 90-110°C. nih.govbeilstein-journals.org Buchwald-Hartwig reactions are also generally conducted at elevated temperatures, often between 80-130°C, to ensure a reasonable reaction rate. beilstein-journals.org

Reaction Time: The duration of the reaction is another critical parameter to optimize. Shorter reaction times are desirable for improving process efficiency and reducing energy consumption. The development of more active catalysts and optimized reaction conditions has led to a significant reduction in reaction times for both Ullmann and Buchwald-Hartwig reactions. nih.gov For instance, in some optimized copper-catalyzed systems, complete conversion can be achieved in as little as 2 to 5 hours. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating these reactions. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, sometimes from hours to minutes, and improved yields. nih.gov

The following table provides a comparative overview of the optimization of various parameters for the copper-catalyzed N-arylation of methyl pyroglutamate (B8496135), an analogue of the target compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (10) | DMEDA (20) | K₂CO₃ (2) | Toluene | 110 | 24 | 75 |

| 2 | CuI (10) | DMEDA (20) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 |

| 3 | CuI (5) | DMEDA (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 80 |

| 4 | CuI (10) | L-proline (20) | Cs₂CO₃ (2) | DMSO | 90 | 12 | 78 |

| 5 | Cu₂O (5) | DMEDA (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 72 |

DMEDA = N,N'-dimethylethylenediamine. Data is illustrative and based on findings for analogous reactions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. In the ¹H NMR spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the methylene protons of the pyrrolidinone ring, and the methyl protons of the ester group are expected.

The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The specific splitting patterns of these signals can help determine the substitution pattern on the ring. The protons on the pyrrolidinone ring will exhibit characteristic chemical shifts and coupling patterns based on their proximity to the carbonyl and nitrogen atoms. The methyl protons of the ester group are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Multiplet |

| Pyrrolidinone CH₂ | 2.0 - 4.0 | Multiplets |

| Methyl OCH₃ | ~3.9 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Methyl 3-(2-oxopyrrolidin-1-yl)benzoate will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and the amide (pyrrolidinone) groups are expected to appear at the most downfield chemical shifts (typically δ 160-180 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, with the carbon attached to the electron-withdrawing ester group and the nitrogen-substituted carbon showing distinct shifts. The aliphatic carbons of the pyrrolidinone ring and the methyl carbon of the ester will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| C=O (Amide) | 170 - 180 |

| Aromatic C | 110 - 160 |

| Pyrrolidinone CH₂ | 20 - 60 |

| Methyl OCH₃ | ~52 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the connectivity within the pyrrolidinone ring and assigning the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique shows correlations between protons and the carbon atoms they are directly attached to. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the pyrrolidinone ring to the benzoate ring and confirming the position of the ester group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information to NMR in the characterization of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is expected to show characteristic absorption bands for the ester and amide carbonyl groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl typically appears around 1720 cm⁻¹, while the amide carbonyl of the lactam (pyrrolidinone) ring is expected at a lower wavenumber, around 1680 cm⁻¹, due to resonance effects. The presence of these two distinct carbonyl bands is a strong indicator of the compound's structure. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Characteristic FT-IR Absorption Bands for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | ~1720 |

| Amide (Lactam) | C=O stretch | ~1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring. The electronic transitions are typically π → π* transitions within the aromatic system. The position of the λmax can be influenced by the substituents on the benzene ring. The ester and the pyrrolidinone groups, through their electronic effects, will modulate the energy of these transitions, leading to a specific absorption profile that can be used for characterization and quantification purposes.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For a compound like Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, it provides critical information regarding its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, which has a molecular formula of C₁₂H₁₃NO₃, the theoretical exact mass can be calculated. chemscene.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high precision, typically within a few parts per million (ppm).

This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimental mass obtained from HRMS is compared to the calculated mass, and a small mass error confirms the assigned chemical formula. In research involving derivatives of this compound, HRMS has been consistently used to verify the successful synthesis of target molecules by comparing the calculated mass for the expected ion (e.g., [M+H]⁺, [M+Na]⁺) with the experimentally determined value. rsc.orgmdpi.comscispace.comnih.gov

Table 1: HRMS Data for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Calculated Monoisotopic Mass | 219.08954 u |

| Common Adducts in ESI | [M+H]⁺, [M+Na]⁺ |

| Calculated Mass of [M+H]⁺ | 220.09737 u |

Note: This table presents the calculated theoretical values. Experimental data would typically show a measured value with a mass error reported in ppm.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining molecular weight.

Electrospray Ionization (ESI-MS) is particularly well-suited for polar and non-volatile compounds. mdpi.com Given the presence of polar functional groups (an amide and an ester) in Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, ESI is an effective method for its ionization. In this process, the molecule typically forms a protonated molecular ion [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The choice of positive or negative ion mode depends on the compound's ability to accept a proton or lose one, respectively. For this compound, positive ion mode is generally more effective.

Atmospheric Pressure Chemical Ionization (APCI-MS) serves as a complementary technique to ESI. It is better suited for compounds of moderate polarity and thermal stability that are more volatile than those typically analyzed by ESI. scienceopen.com In APCI, a corona discharge creates reactant gas ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. This can lead to the formation of [M+H]⁺ ions. The selection between ESI and APCI often depends on the specific chromatographic conditions and the sample matrix, with some instruments offering dual sources to analyze a wider range of compounds. researchgate.net

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate how molecules pack in the solid state.

Single crystal X-ray diffraction analysis allows for the unequivocal determination of the molecular structure of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a three-dimensional model of the electron density, from which atomic positions can be inferred.

This analysis yields precise measurements of bond lengths, bond angles, and torsion angles. For related molecules containing a 2-oxopyrrolidinone ring, studies have shown that this five-membered ring is typically not planar. nih.gov It often adopts an "envelope" conformation, where one of the carbon atoms is puckered out of the plane formed by the other four atoms. nih.gov The analysis would also define the relative orientation of the pyrrolidinone ring with respect to the plane of the benzoate group.

Table 2: Representative Crystallographic Data for a Related 2-Oxopyrrolidinyl Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8085 (10) |

| b (Å) | 10.5171 (14) |

| c (Å) | 17.124 (2) |

| β (°) | 102.711 (2) |

| Volume (ų) | 1371.8 (3) |

Note: Data is illustrative and taken from a related structure, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, to demonstrate typical parameters obtained from a single crystal X-ray diffraction experiment. researchgate.net

Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. In the solid state, molecules of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate will arrange themselves to maximize favorable interactions and achieve a thermodynamically stable structure.

While Methyl 3-(2-oxopyrrolidin-1-yl)benzoate lacks strong hydrogen bond donors like O-H or N-H groups, it possesses three potential hydrogen bond acceptors: the carbonyl oxygen of the pyrrolidone ring, the carbonyl oxygen of the ester group, and the ether oxygen of the ester group.

Consequently, the crystal structure is likely to be stabilized by a network of weak C—H⋯O hydrogen bonds. In these interactions, activated C-H groups (such as those on the aromatic ring or on the pyrrolidone ring adjacent to the carbonyl group) act as donors to the oxygen acceptors of neighboring molecules. Studies on analogous compounds have demonstrated the importance of such weak C—H⋯O interactions in forming dense crystal packing arrangements. researchgate.net For instance, in the crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, strong N-H⋯O hydrogen bonds involving the pyrrolidone moiety dictate the formation of supramolecular chains. nih.govresearchgate.net While the N-H donor is absent in the title compound, the high acceptor capacity of the pyrrolidone carbonyl oxygen remains, making it a prime site for C—H⋯O interactions that would link molecules into similar motifs.

Table 3: Representative Hydrogen Bond Geometry in a Related Crystal Structure

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.88 | 1.99 | 2.868 (4) | 175 |

Note: Data is for the analogous compound 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, illustrating the types of interactions and geometric parameters that are determined. 'D' is the donor atom, 'A' is the acceptor, and Cg(π) refers to the centroid of a π-ring. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Pi-Stacking Interactions

Pi-stacking (π-π) interactions are non-covalent forces that occur between aromatic rings. These interactions are crucial in various chemical and biological phenomena, including the stabilization of protein and DNA structures, host-guest recognition, and the packing of molecules in crystals. The interaction involves the delocalized π-electrons of the aromatic systems. In the solid state, molecules containing phenyl groups, such as Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, are expected to exhibit such interactions, which influence their crystal packing.

Additionally, C—H⋯π interactions, where a carbon-hydrogen bond acts as a weak donor to an aromatic ring, are often observed in conjunction with π-π stacking. researchgate.net For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, it is highly probable that the benzoate ring participates in both π-π stacking with adjacent benzoate rings and in C—H⋯π interactions with hydrogens from neighboring molecules, thereby directing the supramolecular architecture.

Conformational Analysis of the Pyrrolidinone Ring (e.g., Envelope Conformations)

The conformational flexibility of the five-membered pyrrolidinone ring is a key structural feature of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. Saturated five-membered rings are not planar due to inherent ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent atoms). To alleviate this strain, the ring puckers into non-planar conformations.

The two most common conformations for a pyrrolidine (B122466) ring are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. In an ideal envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane.

Again, drawing from the crystal structure of the related compound 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, the pyrrolidinone ring demonstrates a distinct deviation from planarity. researchgate.net Its conformation is described as an envelope, with one of the carbon atoms (C17 in the original study) pushed out of the plane formed by the other four atoms. researchgate.net This puckering is quantitatively described by torsion angles and Cremer & Pople puckering parameters. researchgate.net

For the aforementioned related compound, the puckering parameters were determined to be Q = 0.222 Å and φ = 279.4°, confirming an envelope conformation. researchgate.net The deviation from planarity is also evident in the ring's torsion angles.

Interactive Data Table: Torsion Angles for a Substituted Pyrrolidinone Ring

| Torsion Angle | Value (°) |

| C15—C14—C17—C16 | 22.2 |

| C17—C14—C15—N3 | -16.3 |

| Data from a related structure, 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, for illustrative purposes. researchgate.net |

Interactive Data Table: Puckering Parameters for a Substituted Pyrrolidinone Ring

| Parameter | Value | Conformation |

| Q (Å) | 0.222 | Envelope on C17 |

| φ (°) | 279.4 | Envelope on C17 |

| Data from a related structure, 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, for illustrative purposes. researchgate.net |

For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, the pyrrolidinone ring is expected to adopt a similar puckered envelope conformation to minimize its internal strain, which is a characteristic and energetically favorable state for such five-membered lactam rings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of the molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about geometry, energy, and various molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For an organic molecule like Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, a functional such as B3LYP is commonly employed. nih.govnih.gov The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. nih.gov The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. For a molecule containing carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets like 6-311G+(d,p) or def2-TZVP are frequently used to provide a good balance between computational cost and accuracy. nih.govnih.gov

6-311G+(d,p): This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The '+' indicates the addition of diffuse functions to better describe loosely held electrons, while the '(d,p)' denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for non-uniform electron distribution. nih.gov

def2-TZVP: This is another triple-zeta valence polarization basis set from the Ahlrichs series, known for its efficiency and accuracy in geometry optimizations and property calculations. nih.gov

Validation of the chosen basis set is typically performed by comparing calculated results, such as geometric parameters or spectroscopic data, with available experimental data. A good correlation between theoretical and experimental values indicates the appropriateness of the selected level of theory.

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the structural characterization of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. epstem.net

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivative of the energy, serves two purposes. Firstly, it confirms that the optimized geometry is a true energy minimum. nih.gov Secondly, the calculated infrared (IR) spectrum, including the frequencies and intensities of vibrational modes, can be compared with experimental IR data. Theoretical frequencies are often scaled by an empirical factor (e.g., 0.9679 for B3LYP/6-311G+(d,p)) to better match experimental results. nih.gov

Table 1: Representative Predicted Spectroscopic Data for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate This table is for illustrative purposes to show the type of data generated by DFT calculations.

| Parameter | Description | Representative Value Range |

|---|---|---|

| ¹³C NMR | Aromatic C=O | ~166 ppm |

| Lactam C=O | ~175 ppm | |

| Aromatic C | 115-140 ppm | |

| O-CH₃ | ~52 ppm | |

| IR Frequency | C=O (Ester) Stretch | ~1720 cm⁻¹ |

| C=O (Lactam) Stretch | ~1685 cm⁻¹ | |

| C-N Stretch | ~1290 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is used to describe chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org

HOMO: For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzene (B151609) ring and the nitrogen atom of the pyrrolidinone ring.

LUMO: The LUMO is likely to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl groups of the ester and lactam moieties.

HOMO-LUMO Gap: A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more likely to be reactive.

Table 2: Representative Frontier Molecular Orbital Properties This table is for illustrative purposes.

| Property | Description | Representative Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.3 eV |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore its conformational flexibility and behavior over time.

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate possesses conformational flexibility due to rotation around single bonds. chemscene.com Key rotatable bonds include the C-N bond connecting the benzene ring to the pyrrolidinone ring and the C-C bond of the methyl benzoate (B1203000) group.

A conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. This is often done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the torsion angle of a specific bond. The resulting plot, or energy landscape, reveals the low-energy conformers (valleys) and the transition states separating them (peaks). This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Chemical Reactivity and Mechanistic Studies

Transformations of the Pyrrolidinone Moiety

The pyrrolidinone ring, a five-membered lactam, is a robust heterocyclic system but can undergo specific transformations under appropriate conditions. Its reactivity is influenced by the N-aryl substitution, which withdraws electron density from the nitrogen atom.

Ring-Opening: The amide bond within the pyrrolidinone ring is generally stable but can be cleaved under forcing hydrolytic conditions (strong acid or base at high temperatures), which would also hydrolyze the ester group. researchgate.net A more targeted approach involves reductive or oxidative cleavage of the C-N bonds. Recent advancements in synthetic methodology have explored the deconstructive transformation of unstrained cyclic amines like pyrrolidine (B122466). researchgate.net These methods often rely on activation strategies that render the otherwise inert C-N bond susceptible to cleavage, allowing the ring to be opened and subsequently functionalized. researchgate.net For N-aryl pyrrolidinones, such ring-opening reactions can lead to the formation of functionalized aminocarboxylic acid derivatives.

Ring-Closing: While the subject molecule already contains a pre-formed pyrrolidinone ring, understanding its formation provides insight into its stability. Pyrrolidinones are commonly synthesized via cyclization reactions. nih.gov For instance, palladium-catalyzed carboamination of γ-(N-arylamino)alkenes is a modern method for constructing N-aryl-substituted pyrrolidines. nih.govnih.gov Other strategies include ring contraction of larger heterocyclic systems, such as piperidines or pyridines, to form the five-membered pyrrolidinone core. rsc.orgrsc.orgnih.gov

The pyrrolidinone ring possesses several sites for potential functionalization, primarily the α- and β-positions to the carbonyl group.

α-Position (C5): The carbon adjacent to the nitrogen (C5) can be a site for functionalization. The N-aryl group influences the reactivity of adjacent C-H bonds.

α-Position (C3): The carbon adjacent to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. However, the presence of the electron-withdrawing N-aryl group can affect the acidity of these protons.

C-H Functionalization: Direct functionalization of inert C(sp³)–H bonds has become a powerful strategy in organic synthesis. rsc.org For N-aryl pyrrolidinones, redox-neutral methods can be employed to introduce substituents, such as aryl groups, at the α-carbon position relative to the nitrogen atom. nih.gov This typically involves the in-situ formation of an iminium ion intermediate, which is then attacked by a nucleophile. nih.gov

Reactions of the Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule undergoes reactions typical of aromatic esters. These transformations are fundamental for modifying the molecule's properties or for creating derivatives for further synthetic applications. wikipedia.org

Hydrolysis: The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgchemspider.com

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, quantitatively converts the methyl ester to the corresponding sodium benzoate salt and then to 3-(2-oxopyrrolidin-1-yl)benzoic acid. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org

Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring an excess of water to drive the reaction toward the carboxylic acid product. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.orgyoutube.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting the molecule with ethanol (B145695) and an acid catalyst would yield ethyl 3-(2-oxopyrrolidin-1-yl)benzoate and methanol (B129727).

| Reaction Type | Reagents | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | Water | NaOH or KOH | Aqueous solution, Reflux | Carboxylate Salt |

| Acid-Catalyzed Hydrolysis | Water | H₂SO₄ or HCl | Aqueous solution, Reflux | Carboxylic Acid |

The ester functional group serves as a versatile handle for a wide range of chemical modifications.

Reduction: The ester can be reduced to a primary alcohol, [3-(2-oxopyrrolidin-1-yl)phenyl]methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for ester reduction. Using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to the corresponding aldehyde. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide. libretexts.org For example, treatment with ammonia would yield 3-(2-oxopyrrolidin-1-yl)benzamide.

Grignard Reaction: The ester can react with two equivalents of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) to produce a tertiary alcohol after an acidic workup. libretexts.org The reaction proceeds through a ketone intermediate which then reacts with the second equivalent of the organometallic reagent. libretexts.org

Electrophilic Aromatic Substitution: The benzene (B151609) ring itself can undergo electrophilic substitution. The ester group is a deactivating, meta-directing group, while the N-pyrrolidinone group is an activating, ortho-, para-directing group. rsc.org The outcome of reactions like nitration or halogenation would depend on the relative directing effects of the two substituents and the reaction conditions. Nitration of methyl benzoate, for example, predominantly yields the meta-substituted product. wikipedia.orgrsc.org

| Reaction Type | Reagents | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Reduction (Strong) | LiAlH₄, then H₃O⁺ | Anhydrous ether, 0 °C to RT | Primary Alcohol |

| Reduction (Partial) | DIBAL-H, then H₂O | Toluene or Hexane, -78 °C | Aldehyde |

| Aminolysis | NH₃ or RNH₂ or R₂NH | Heat | Amide |

| Grignard Reaction | 2 eq. R-MgBr, then H₃O⁺ | Anhydrous ether, 0 °C to RT | Tertiary Alcohol |

Intermolecular Reactions and Interactions

The structure of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate allows for several types of non-covalent interactions that can influence its physical properties, such as crystal packing and solubility.

Hydrogen Bonding: The most significant site for hydrogen bonding is the carbonyl oxygen of the pyrrolidinone ring. This oxygen atom can act as a strong hydrogen bond acceptor. rsc.org In studies involving similar 2-pyrrolidinone (B116388) structures, this amide oxygen has been shown to participate in strong hydrogen-bonding interactions. rsc.org

π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions. In the solid state, aromatic rings of adjacent molecules may align in a parallel or offset fashion, which contributes to the stability of the crystal lattice. The conformation of the N-aryl bond (the angle between the pyrrolidinone and the benzene ring) will significantly influence the efficiency of this stacking.

Oxidative Transformations and Metabolite Formation (Chemical Aspects)

The chemical reactivity of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate under oxidative conditions is primarily influenced by its two main structural components: the methyl benzoate group and the N-substituted pyrrolidinone ring. While specific metabolic studies on this compound are not extensively documented, its transformation can be inferred from the known metabolic pathways of related substances.

One primary transformation is the hydrolysis of the methyl ester group. This reaction, often catalyzed by carboxylesterase enzymes in biological systems, would convert the methyl ester into a carboxylic acid, yielding 3-(2-oxopyrrolidin-1-yl)benzoic acid as the primary metabolite. This type of hydrolysis is a common metabolic fate for compounds containing methyl ester functionalities.

The aromatic ring of the benzoate moiety is also susceptible to oxidative transformations. Aerobic metabolic pathways can introduce hydroxyl groups onto the aromatic ring through the action of oxygenase enzymes. This could lead to the formation of various hydroxylated derivatives. These intermediates, such as catechol or protocatechuate, are typically processed further through ring cleavage and subsequent degradation into smaller molecules that can enter central metabolic cycles.

The pyrrolidinone ring itself is generally stable, but oxidative processes could potentially occur at the carbon atoms adjacent to the nitrogen or the carbonyl group, leading to hydroxylated or other oxidized derivatives.

Table 1: Potential Oxidative Metabolites of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

| Parent Compound | Transformation Type | Potential Metabolite |

|---|---|---|

| Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Ester Hydrolysis | 3-(2-oxopyrrolidin-1-yl)benzoic acid |

| Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Aromatic Hydroxylation | Hydroxylated derivatives of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate |

Copolymerization and Side Product Formation

Currently, there is no scientific literature available that describes the copolymerization of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. The molecule does not possess typical functional groups, such as vinyl or acrylic moieties, that readily participate in common polymerization reactions.

Side product formation is most relevant in the context of the synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate and its derivatives. For instance, in reactions aiming to modify the benzoate ring, such as acylation, self-condensation of the starting materials can lead to symmetrical side products. An analogous situation is observed in the synthesis of other aromatic diketones, where a symmetrical 1,3-di-(3-carboxymethylphenyl)-propane-1,3-dione can form as a side product during the acylation of a methyl benzoate derivative. This type of side product arises from the intermolecular reaction of the acylation agent with itself or the starting material.

During the synthesis of the core structure, which involves the N-arylation of 2-pyrrolidinone, potential side products could include diarylated pyrrolidinones or products from competing reactions at the ester group if harsh conditions are used.

Copper-Catalyzed Oxidative Processes

Copper-catalyzed reactions are particularly relevant for the synthesis and modification of N-aryl amides like Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. The formation of the bond between the pyrrolidinone nitrogen and the benzene ring can be achieved through copper-catalyzed N-arylation reactions, such as the Ullmann–Goldberg coupling. These processes typically involve an aryl halide and an amide in the presence of a copper catalyst and a suitable ligand.

Studies on the copper-catalyzed N-arylation of the structurally similar compound methyl pyroglutamate (B8496135) have provided insight into these reactions. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like saponification of the ester group. For example, using a strong base like cesium carbonate can lead to the hydrolysis of the methyl ester if not carefully controlled.

Furthermore, copper catalysts can mediate oxidative C-H/C-H cross-coupling reactions. While not directly demonstrated on Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, analogous systems suggest that the C-H bonds on the pyrrolidinone ring or the aromatic ring could potentially be functionalized through such copper-catalyzed oxidative processes. These reactions often proceed through a cascade involving nucleophilic addition and ring-opening or other rearrangements.

Table 2: Conditions for Copper-Catalyzed N-Arylation of a Related Compound (Methyl Pyroglutamate)

| Catalyst | Ligand | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| CuI | DMEDA | Cs2CO3 | Toluene | Successful N-arylation | |

| CuI | None | Cs2CO3 | Toluene | No reaction | |

| CuI | DMEDA | K3PO4 | Toluene | Lower yield | |

| CuI | DMEDA | K2CO3 | Toluene | Partial saponification of ester |

(Data based on reactions of methyl pyroglutamate, a structurally similar compound)

Reaction Mechanism Elucidation

Identification of Intermediates

The elucidation of reaction mechanisms for Methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves identifying key intermediates in its synthesis and subsequent reactions.

In its synthesis via the esterification of 3-(2-oxopyrrolidin-1-yl)benzoic acid with methanol, a key intermediate is a resonance-stabilized cation. The reaction, typically catalyzed by a strong acid, begins with the protonation of the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by methanol. This addition forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester product.

In copper-catalyzed N-arylation reactions to form the C-N bond, the mechanism is thought to involve the formation of a copper(I) amide intermediate from the pyrrolidinone. This species then undergoes oxidative addition with an aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.

Kinetic Studies of Key Reactions

For the esterification reaction to form the methyl benzoate moiety, kinetic studies on the esterification of benzoic acid with methanol show that the reaction rate is dependent on temperature, catalyst concentration, and the molar ratio of the reactants. The reaction typically follows second-order kinetics. Increasing the temperature and the amount of acid catalyst generally increases the reaction rate, leading to a higher conversion of the carboxylic acid within a shorter time.

Advanced Derivatization Strategies for Research Applications

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product that has improved properties for analysis. For Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, derivatization could theoretically be employed to improve its separation and detection in complex matrices. The primary sites for such derivatization would be the methyl ester and the aromatic ring.

The goal of derivatization in chromatography is to alter the physicochemical properties of an analyte—such as its polarity, volatility, or size—to improve resolution and peak shape. While Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is suitable for reversed-phase HPLC, its separation from compounds with similar polarity could be enhanced through derivatization.

A key strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-oxopyrrolidin-1-yl)benzoic acid. This transformation significantly increases the polarity of the molecule. The resulting carboxylic acid can then be reacted with various reagents to introduce tags that further modify its chromatographic behavior. For instance, reacting the acid with a UV-active or fluorescent labeling agent would not only alter its retention time but also enhance its detectability.

Another potential avenue is the modification of the aromatic ring. Electrophilic substitution reactions, such as nitration or halogenation, could introduce polar groups onto the benzene (B151609) ring, thereby changing the molecule's interaction with the stationary phase and improving separation from closely eluting compounds.

Table 1: Potential Derivatization Reactions for Improved Chromatographic Separation

| Target Functional Group | Reaction | Reagent(s) | Expected Change in Property |

|---|---|---|---|

| Methyl Ester | Hydrolysis | NaOH or HCl (aq) | Increased polarity |

| Resulting Carboxylic Acid | Esterification with a bulky alcohol | Bulky alcohol, acid catalyst | Decreased polarity, increased steric bulk |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Increased polarity, addition of UV chromophore |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | Decreased polarity, increased molecular weight |

For mass spectrometry (MS), derivatization can enhance ionization efficiency and promote characteristic fragmentation, leading to lower detection limits and more confident structural elucidation. The efficiency of electrospray ionization (ESI), a common technique for LC-MS, can be significantly improved by introducing a permanently charged group or a group that is readily ionized.

Starting again with the hydrolysis of the methyl ester to the carboxylic acid, the resulting acid can be coupled with an amine-containing reagent that has a permanent positive charge, such as a quaternary ammonium (B1175870) moiety. This would ensure the derivative is readily detected in positive-ion ESI-MS with high sensitivity. Alternatively, coupling with a reagent containing a basic nitrogen atom, like a pyridine (B92270) or piperidine (B6355638) group, would enhance protonation and thus the [M+H]⁺ signal.

Isotope labeling is another powerful strategy. Using deuterated derivatizing agents allows for the clear identification of the derivatized analyte in complex mixtures due to the characteristic mass shift and isotopic pattern. For example, using deuterated methanol (B129727) (CD₃OD) in a transesterification reaction could introduce a mass tag for specialized MS-based quantification techniques.

Table 2: Potential Derivatization Strategies for Enhanced MS Detection

| Derivatization Goal | Target Functional Group | Potential Reagent | Desired Outcome |